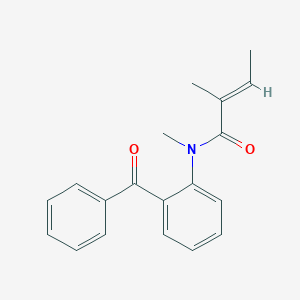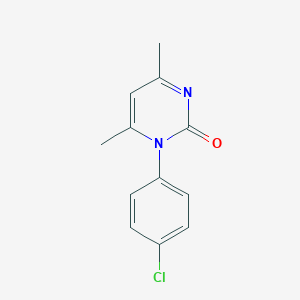
4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl benzoate is a synthetic organic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a chromen core substituted with dimethyl, oxo, and propanoyl groups, as well as a benzoate ester moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl benzoate typically involves multi-step organic reactions. One common method is the esterification of 4,8-dimethyl-2-oxo-6-propanoylchromen-7-ol with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester moiety, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Hydroxyl derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl benzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl propionate
- 4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl acetate
Uniqueness
4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl benzoate is unique due to its specific substitution pattern and the presence of the benzoate ester moiety. This structural uniqueness can result in different biological activities and chemical reactivity compared to similar compounds. For instance, the benzoate ester may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propriétés
Formule moléculaire |
C21H18O5 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
(4,8-dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate |
InChI |
InChI=1S/C21H18O5/c1-4-17(22)16-11-15-12(2)10-18(23)25-19(15)13(3)20(16)26-21(24)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3 |
Clé InChI |
CLXFGHVNXRNTAK-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-phenyl-1,3-dihydrospiro[2H-indole-3,1'-cyclohexane]-2-thione](/img/structure/B293250.png)




